molecular formula C20H19FN2O2 B2983348 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 953156-27-9

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2983348
CAS No.: 953156-27-9
M. Wt: 338.382
InChI Key: ZYEPYZIWIGUYQE-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 4-fluorophenyl group at the 5-position and an N-(3-phenylpropyl)acetamide moiety. Although direct pharmacological data for this compound are absent in the provided evidence, structurally related acetamides exhibit anticancer, herbicidal, or agrochemical activities, suggesting plausible applications for further investigation .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-10-8-16(9-11-17)19-13-18(23-25-19)14-20(24)22-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPYZIWIGUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Synthesis of 4-fluorophenylglycine: This intermediate is prepared by reacting 4-fluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

    Formation of the Oxazole Ring: The 4-fluorophenylglycine is then reacted with ethyl chloroacetate in the presence of sodium hydroxide and acetic acid.

Industrial Production Methods

While the detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring and fluorophenyl group contribute to its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous acetamide derivatives are highlighted below. Key comparisons focus on substituent effects, biological activity, and synthesis routes.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity/Use Key References
Target Compound : 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide Isoxazole core, 4-fluorophenyl, N-(3-phenylpropyl)acetamide Potential anticancer activity (inferred)
30005 : 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide Biphenyl core with hydroxyl group, N-(3-phenylpropyl)acetamide Synthetic intermediate
30007 : 2-(Aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide Biphenyl core with amino group, N-(3-phenylpropyl)acetamide Synthetic intermediate (reduction product)
Flufenacet : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Thiadiazole core, trifluoromethyl, 4-fluorophenyl, branched alkyl chain Herbicide (FOE 5043)
Aliabadi et al. (2012) : 2-(4-Fluorophenyl)-N-phenylacetamide derivatives Fluorophenyl-acetamide core with variable substituents (e.g., thiadiazole, benzyl) Anticancer (in-vitro cytotoxicity)

Key Observations :

Core Heterocycle Differences: The target compound contains a 1,2-oxazole ring, which is less electron-deficient than the 1,3,4-thiadiazole in flufenacet . Aliabadi’s derivatives (e.g., thiadiazole-containing acetamides) demonstrate anticancer activity, suggesting that replacing the isoxazole with a thiadiazole could shift utility toward cytotoxicity .

Substituent Effects: Fluorophenyl vs. Hydroxyphenyl/Aminophenyl: The 4-fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to hydroxyl or amino groups in 30005 and 30007, which may require protective strategies during synthesis .

Synthetic Routes: Acetamide derivatives like 30005 and 30007 are synthesized via nitro-group reduction (using Zn/HCl) or functional group interconversion, whereas flufenacet involves thiadiazole coupling . The target compound’s synthesis likely requires isoxazole ring formation, possibly via cycloaddition or condensation of nitrile oxides with enolates.

Biological Activity :

  • While Aliabadi’s fluorophenyl-acetamides show cytotoxicity (IC₅₀ values in µM range against cancer cells), the target compound’s isoxazole core may modulate selectivity due to distinct hydrogen-bonding interactions .
  • Flufenacet ’s herbicidal activity underscores the role of trifluoromethyl-thiadiazole in disrupting plant lipid biosynthesis, a mechanism unlikely in the target compound due to structural divergence .

Biological Activity

The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic molecule belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}F1_{1}N2_{2}O1_{1}
  • Molecular Weight : 294.34 g/mol
  • LogP (Partition Coefficient) : 4.5, indicating moderate lipophilicity.

The presence of the 4-fluorophenyl and oxazole moieties suggests potential interactions with various biological targets, particularly in the context of analgesic and anti-inflammatory activities.

Analgesic Activity

Research indicates that compounds containing oxazole rings exhibit significant analgesic properties. A study on similar oxazole derivatives demonstrated their efficacy in pain management through various pharmacological tests such as the writhing test and hot plate test . The results showed that these compounds could effectively reduce pain responses, suggesting a mechanism involving inhibition of pain pathways, possibly through modulation of cyclooxygenase (COX) enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50_{50} values for some derivatives were reported to be lower than that of celecoxib, a standard anti-inflammatory drug . This suggests that the compound may also possess significant anti-inflammatory properties.

The proposed mechanism of action for this compound involves:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Interaction with TRPV1 Channels : Some studies suggest that oxazole derivatives may act as antagonists to TRPV1 channels, which are involved in pain sensation .

Study 1: Analgesic and Toxicity Assessment

A study evaluated several oxazolone derivatives for their analgesic activity and acute toxicity using mice models. The findings indicated that while these compounds exhibited strong analgesic effects, they also demonstrated low toxicity levels as assessed by histopathological examinations . This suggests a favorable safety profile for further development.

CompoundAnalgesic Activity (IC50 μM)Acute Toxicity (LD50 mg/kg)
Compound A0.024>200
Compound B0.019>200
This compoundTBDTBD

Study 2: Molecular Docking Simulations

Molecular docking studies have been conducted to predict the binding affinities of oxazole derivatives against COX enzymes and other targets involved in pain and inflammation. These simulations indicated that certain structural modifications could enhance binding efficacy and potency against these targets .

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